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Compound of Interest

Compound Name: 2-Bromo-1,3,5-trimethoxybenzene

Cat. No.: B072060 Get Quote

Technical Guide: 2-Bromo-1,3,5-
trimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1,3,5-
trimethoxybenzene, a valuable building block in organic synthesis. This document outlines its

key physicochemical properties, provides detailed experimental protocols for its synthesis and

analysis, and illustrates the synthetic pathway through a detailed workflow diagram.

Core Data Summary
The quantitative properties of 2-Bromo-1,3,5-trimethoxybenzene are summarized in the table

below for easy reference and comparison.
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Property Value Reference

Molecular Formula C₉H₁₁BrO₃ [1]

Molecular Weight 247.09 g/mol [1]

Monoisotopic Mass 245.98916 Da [1]

Physical State
White to light yellow crystalline

powder

Melting Point 95.0 to 99.0 °C

CAS Number 1131-40-4 [1][2]

Purity >98.0% (GC)

Experimental Protocols
This section details the methodologies for the synthesis of the precursor 1,3,5-

trimethoxybenzene and its subsequent bromination to yield 2-Bromo-1,3,5-
trimethoxybenzene. An analytical method for the final product is also described.

Synthesis of 1,3,5-Trimethoxybenzene from
Phloroglucinol
The precursor, 1,3,5-trimethoxybenzene, can be synthesized from phloroglucinol through a

Williamson ether synthesis.

Materials:

Anhydrous phloroglucinol

Dimethyl sulfate

Ignited potassium carbonate

Dry acetone

5% Sodium hydroxide solution
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Anhydrous sodium sulfate

Crushed ice

Ether

Procedure:

A solution of anhydrous phloroglucinol (6.3 g, 0.05 mole) in dry acetone (100 ml) is refluxed

for 6 hours under anhydrous conditions with dimethyl sulfate (15.6 ml, 0.165 mole) in the

presence of ignited potassium carbonate (40 g).[3]

The mixture is then filtered, and the inorganic salts are washed with hot acetone (2 x 20 ml).

[3]

The combined acetone solution is distilled, and the residue is macerated with crushed ice.[3]

The product is extracted with ether, and the ether extracts are washed with a 5% sodium

hydroxide solution and then with water.[3]

The ethereal solution is dried over anhydrous sodium sulfate and the ether is distilled off to

yield 1,3,5-trimethoxybenzene.[3]

Synthesis of 2-Bromo-1,3,5-trimethoxybenzene
The synthesis of 2-Bromo-1,3,5-trimethoxybenzene is achieved through the electrophilic

bromination of 1,3,5-trimethoxybenzene. The following protocol is adapted from the initial

stages of a dibromination procedure.[4]

Materials:

1,3,5-trimethoxybenzene

Bromine

Dichloromethane

10% aqueous sodium sulfite solution
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Diethyl ether

Procedure:

To a 50 mL flask equipped with a magnetic stirring bar, add a solution of 1,3,5-

trimethoxybenzene (500 mg, 2.97 mmol) in 10 mL of dichloromethane.[4]

Prepare a solution of bromine (1.0 equivalent) in 10 mL of dichloromethane.

Add the bromine solution dropwise to the 1,3,5-trimethoxybenzene solution over one hour at

room temperature. The progress of the reaction can be monitored by observing the

disappearance of the orange/red color of the bromine.[4]

Once the reaction is complete (as indicated by thin-layer chromatography), quench the

reaction with a 10% aqueous sodium sulfite solution.[4]

Separate the layers and extract the aqueous phase once with diethyl ether.[4]

Combine the organic phases, dry over a suitable drying agent (e.g., anhydrous sodium

sulfate), and remove the solvent under reduced pressure to obtain the crude product.

The crude product can be further purified by recrystallization, for instance from absolute

ethanol.[4]

Analytical Protocol: High-Performance Liquid
Chromatography (HPLC)
2-Bromo-1,3,5-trimethoxybenzene can be analyzed using a reverse-phase HPLC method.[2]

Conditions:

Column: A suitable reverse-phase column such as Newcrom R1 or a standard C18 column

can be used.[2]

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier like phosphoric acid is

used. For Mass Spectrometry (MS) compatible applications, formic acid should be used

instead of phosphoric acid.[2]
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Detection: UV detection at an appropriate wavelength.

This method is scalable and can be adapted for the isolation of impurities in preparative

separation and is also suitable for pharmacokinetic studies.[2]

Synthesis Workflow and Logic
The following diagrams illustrate the key transformations in the synthesis of 2-Bromo-1,3,5-
trimethoxybenzene.

Starting Material Intermediate Final Product

Phloroglucinol 1,3,5-Trimethoxybenzene

Williamson Ether Synthesis
(Dimethyl Sulfate, K₂CO₃) 2-Bromo-1,3,5-trimethoxybenzene

Electrophilic Bromination
(Br₂)

Click to download full resolution via product page

Synthesis pathway from Phloroglucinol to the final product.

1,3,5-Trimethoxybenzene Bromine (Br₂) 2-Bromo-1,3,5-trimethoxybenzeneElectrophilic Aromatic SubstitutionDichloromethane

Click to download full resolution via product page

Key components of the electrophilic bromination step.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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